The Multifaceted Nature of Oleyl Alcohol: A Comprehensive Guide for Researchers
The Multifaceted Nature of Oleyl Alcohol: A Comprehensive Guide for Researchers
An In-depth Technical Guide on the Physicochemical Properties and Applications of Oleyl Alcohol for Researchers, Scientists, and Drug Development Professionals.
Introduction
Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a versatile and widely utilized compound in various scientific and industrial fields.[1] Its unique physicochemical properties, stemming from its C18 backbone with a single cis-unsaturated bond, make it an invaluable ingredient in cosmetics, pharmaceuticals, and as a research tool.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of oleyl alcohol, detailed experimental protocols for its characterization, and an in-depth look at its applications, particularly in the realm of drug development. As a non-ionic surfactant, emollient, and emulsifier, a thorough understanding of its characteristics is paramount for formulation scientists and researchers seeking to harness its full potential.[1]
Core Physicochemical Properties of Oleyl Alcohol
The distinct behavior of oleyl alcohol in various systems is a direct consequence of its molecular structure. The long hydrophobic carbon chain coupled with a polar hydroxyl group imparts an amphiphilic nature to the molecule, driving its interfacial activity. The presence of a cis-double bond at the 9th carbon position introduces a kink in the hydrocarbon chain, resulting in a lower melting point compared to its saturated counterpart, stearyl alcohol, and rendering it a viscous liquid at room temperature.[2][3]
Summary of Physicochemical Data
For ease of reference, the key physicochemical properties of oleyl alcohol are summarized in the table below. These values represent a compilation from various authoritative sources and provide a foundational dataset for experimental design and formulation development.
| Property | Value | References |
| Chemical Name | (9Z)-octadec-9-en-1-ol | [4] |
| Molecular Formula | C₁₈H₃₆O | [4] |
| Molecular Weight | 268.48 g/mol | [4] |
| Appearance | Colorless to pale yellow, oily liquid | [5] |
| Odor | Faint, characteristic odor | |
| Solubility | Insoluble in water; soluble in ethanol, ether, isopropanol, and mineral oil. | [6] |
| Melting Point | Approximately 0-19 °C | [3] |
| Boiling Point | ~330-360 °C at 760 mmHg | |
| Density | Approximately 0.83–0.85 g/cm³ | |
| Refractive Index | ~1.458 - 1.460 at 20°C | [7] |
| LogP (Octanol/Water) | ~7.5 (estimated) | |
| HLB Value | ~14 | [6] |
Experimental Characterization of Oleyl Alcohol
Accurate characterization of oleyl alcohol is crucial for its effective application. The following section provides detailed, step-by-step methodologies for determining its key physicochemical properties.
Determination of Solubility
The solubility of oleyl alcohol in various solvents is a critical parameter for formulation development. A common method for determining solubility is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of oleyl alcohol to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or magnetic stirrer is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed to allow for the separation of the undissolved solute. Centrifugation can be employed to expedite this process.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of oleyl alcohol using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Causality: The extended equilibration time is essential to ensure that the solvent is truly saturated with the solute, providing an accurate measure of its maximum solubility at that temperature. The choice of analytical technique depends on the solvent and the required sensitivity.
Caption: Workflow for determining the solubility of oleyl alcohol.
Measurement of Viscosity
The viscosity of oleyl alcohol is an important factor in its use in topical formulations, affecting spreadability and texture. A rotational viscometer is a common instrument for this measurement.
Protocol:
-
Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.
-
Sample Preparation: Place a sufficient amount of oleyl alcohol into the sample cup, ensuring the spindle will be properly immersed.
-
Temperature Control: Bring the sample to the desired temperature and allow it to equilibrate.
-
Measurement: Select an appropriate spindle and rotational speed. Start the viscometer and allow the reading to stabilize before recording the viscosity value.
-
Data Analysis: Repeat the measurement at different rotational speeds to assess for any shear-thinning or shear-thickening behavior.
Causality: Temperature control is critical as viscosity is highly temperature-dependent. Using different rotational speeds helps to understand the rheological properties of the substance under varying shear conditions, which is relevant for its performance in different applications.
Determination of Surface Tension
The surface tension of oleyl alcohol influences its properties as a surfactant and emulsifier. The Du Noüy ring method is a classic and reliable technique for this measurement.
Protocol:
-
Instrument Setup: Clean the platinum ring thoroughly with a suitable solvent and then by flaming to ensure no contaminants are present.
-
Sample Preparation: Place the oleyl alcohol in a clean vessel and bring it to the desired temperature.
-
Measurement: Immerse the ring in the liquid and then slowly pull it through the surface. The force required to detach the ring from the surface is measured by a tensiometer.
-
Calculation: The surface tension is calculated from the measured force and the dimensions of the ring, often with a correction factor applied.
Causality: The cleanliness of the platinum ring is paramount as any impurities can significantly alter the surface tension measurement. The slow pulling rate ensures that the measurement is taken at equilibrium.
Caption: Experimental workflow for surface tension measurement.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of oleyl alcohol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of oleyl alcohol exhibits characteristic absorption bands.
-
O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]
-
C-H Stretch: Sharp bands around 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.
-
C=C Stretch: A weak to medium band around 1650 cm⁻¹ due to the carbon-carbon double bond.[9]
-
C-O Stretch: A band in the region of 1050-1150 cm⁻¹ corresponding to the stretching of the C-O single bond.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
-
-CH₃ (Terminal Methyl): A triplet at approximately 0.88 ppm.[10][11]
-
-(CH₂)n- (Methylene Chain): A broad multiplet between 1.25 and 1.40 ppm.[10][11]
-
-CH₂-CH=CH- (Allylic Protons): A multiplet around 2.01 ppm.[10][11]
-
-CH₂-OH (Methylene adjacent to Hydroxyl): A triplet at approximately 3.64 ppm.[10][11]
-
-CH=CH- (Olefinic Protons): A multiplet around 5.34 ppm.[10][11]
-
-OH (Hydroxyl Proton): A broad singlet whose chemical shift is variable and depends on concentration and solvent.[12]
Applications in Research and Drug Development
Oleyl alcohol's unique combination of properties makes it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.
Role as a Chemical Penetration Enhancer
One of the most significant applications of oleyl alcohol in drug development is its role as a chemical penetration enhancer. It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption.
Mechanism of Action:
The mechanism by which oleyl alcohol enhances skin penetration is multifaceted and involves the disruption of the highly ordered lipid bilayer of the stratum corneum.[6] This disruption is thought to occur through several processes:
-
Intercalation and Disordering: The long alkyl chain of oleyl alcohol intercalates into the lipid bilayers of the stratum corneum. The kink introduced by the cis-double bond disrupts the tight packing of the lipids, increasing their fluidity.[6][13]
-
Phase Separation: Oleyl alcohol can induce phase separation within the lipid matrix, creating more permeable domains through which drug molecules can pass.[6]
-
Increased Drug Partitioning: By altering the polarity of the stratum corneum, oleyl alcohol can increase the partitioning of the drug from the vehicle into the skin.
Recent studies have shown that oleyl alcohol offers advantages over oleic acid as a penetration enhancer, as it can increase drug retention in the epidermis and dermis with less disruption to the skin barrier integrity.[14][15]
Caption: Mechanism of oleyl alcohol as a skin penetration enhancer.
Use in Self-Emulsifying Drug Delivery Systems (SEDDS)
Oleyl alcohol can also be a component of self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16][17] In SEDDS formulations, oleyl alcohol can act as a co-surfactant or part of the oil phase, aiding in the solubilization of poorly water-soluble drugs and enhancing their oral bioavailability.[18]
Synthesis of Oleyl Alcohol
For researchers interested in the synthesis of oleyl alcohol, the Bouveault-Blanc reduction is a classical and effective method.[19] This reaction involves the reduction of an ester, typically ethyl oleate or butyl oleate, to the corresponding primary alcohol using metallic sodium in absolute ethanol.[1][20]
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